molecular formula C12H12N2O2S B1484378 Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate CAS No. 2098138-40-8

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate

Cat. No. B1484378
CAS RN: 2098138-40-8
M. Wt: 248.3 g/mol
InChI Key: YNAUDIUTDNRILB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate consists of a pyrimidine ring with a thiophene moiety attached at the 6-position. The thiophene ring contains a sulfur atom, contributing to its unique properties .

Scientific Research Applications

Organic Semiconductor Development

Thiophene derivatives play a crucial role in the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate into semiconductor materials could potentially enhance charge transport and stability .

Medicinal Chemistry: Anticancer Agents

Compounds with thiophene rings, such as Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate, exhibit pharmacological properties including anticancer activity. They can be used to design and synthesize novel anticancer drugs, potentially offering improved efficacy and reduced side effects .

Anti-inflammatory Drug Development

Thiophene-based analogs have been identified as potent anti-inflammatory agents. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could be utilized to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) with enhanced therapeutic profiles .

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them valuable in the development of new antimicrobial agents. Research into Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could lead to the discovery of novel drugs to combat resistant strains of bacteria and fungi .

Neuroprotective Therapies

Recent studies have explored the use of thiophene derivatives as neuroprotective agents. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate may have potential applications in treating neurodegenerative diseases by mitigating neuroinflammation and protecting neuronal integrity .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are known to act as effective corrosion inhibitors. The application of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate in coatings and protective layers could provide enhanced protection for metals and alloys .

Organic Synthesis Methodologies

Thiophene derivatives are key intermediates in various organic synthesis reactions. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could be used in condensation reactions, such as the Gewald reaction, to synthesize aminothiophene derivatives, which have numerous applications in medicinal and synthetic chemistry .

Development of Kinase Inhibitors

Thiophene derivatives have been identified as effective kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could serve as a scaffold for the development of new kinase inhibitors with improved selectivity and potency .

properties

IUPAC Name

ethyl 6-(thiophen-2-ylmethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-7-9(13-8-14-11)6-10-4-3-5-17-10/h3-5,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUDIUTDNRILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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